Ring-opened 7-(2-hydroxyethyl)guanine is a modified nucleobase resulting from the reaction of guanine with ethylene oxide, leading to the formation of a hydroxyethyl adduct. This compound is significant in the study of DNA damage and repair mechanisms, particularly in relation to the mutagenic effects of alkylating agents. Its presence in human DNA has been linked to exposure to various environmental and industrial chemicals, making it a relevant subject in toxicology and carcinogenesis research.
The primary source of ring-opened 7-(2-hydroxyethyl)guanine is ethylene oxide, a chemical widely used in the production of antifreeze and as a sterilizing agent. The reaction between ethylene oxide and nucleic acids leads to the formation of this compound, which can subsequently induce mutations during DNA replication.
Ring-opened 7-(2-hydroxyethyl)guanine falls under the category of alkylated nucleobases. It is classified as a DNA adduct, specifically an N7-alkyl guanine derivative, which can disrupt normal base pairing and lead to mutations.
The synthesis of ring-opened 7-(2-hydroxyethyl)guanine typically involves the reaction of guanine with ethylene oxide under controlled conditions. The process can be summarized as follows:
The reaction mechanism involves the nucleophilic attack of guanine's N7 nitrogen on the epoxide group of ethylene oxide, leading to ring opening and formation of the hydroxyethyl adduct. The resulting compound can exist in various tautomeric forms due to proton transfer within the molecule.
The molecular structure of ring-opened 7-(2-hydroxyethyl)guanine features a hydroxyethyl group attached to the N7 position of guanine. This modification alters its hydrogen bonding capabilities and steric properties compared to unmodified guanine.
Ring-opened 7-(2-hydroxyethyl)guanine can undergo several chemical reactions:
The reactivity profile indicates that ring-opened 7-(2-hydroxyethyl)guanine is chemically unstable, exhibiting half-lives that vary significantly depending on environmental conditions (e.g., pH, temperature). For example, its half-life in double-stranded DNA has been reported to range from hours to days under physiological conditions .
The mechanism by which ring-opened 7-(2-hydroxyethyl)guanine induces mutagenesis involves its incorporation into DNA during replication. This incorporation can lead to mispairing during subsequent rounds of DNA synthesis, resulting in point mutations.
Experimental studies have shown that cells exposed to alkylating agents exhibit increased levels of this adduct, correlating with heightened mutation rates . The presence of this adduct has been linked to various forms of cancer due to its ability to disrupt normal cellular processes.
Ring-opened 7-(2-hydroxyethyl)guanine serves as an important biomarker for assessing exposure to alkylating agents in environmental studies. Its measurement in biological samples aids in understanding DNA damage mechanisms and evaluating potential carcinogenic risks associated with chemical exposure.
Additionally, it is used in research focused on DNA repair pathways, helping scientists elucidate how cells respond to DNA damage caused by environmental factors or therapeutic agents. Understanding its role in mutagenesis contributes valuable insights into cancer biology and toxicology.
Ring-opened 7-(2-hydroxyethyl)guanine, systematically named N5-(2-hydroxyethyl)-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine, is formed via imidazole ring opening of the initial N7-(2-hydroxyethyl)guanine (N7-HEG) DNA adduct. This transformation occurs under physiological conditions due to the inherent instability of the positively charged N7-alkylguanine, which facilitates nucleophilic attack at the C8 position. The ring-opened structure exists as a mixture of rotamers arising from hindered rotation around two bonds:
NMR studies reveal dynamic equilibrium between these rotamers, with relative abundances influenced by solvent polarity. In dimethyl sulfoxide-d₆, the Z rotamer predominates (88%), shifting to a 1:1 ratio in aqueous environments [4] [7]. This equilibrium is rapid (t₁/₂ ≈ 8 min at 37°C), complicating chromatographic separation and necessitating specialized analytical techniques like low-temperature NMR for characterization [4].
Table 1: Rotameric Forms of Ring-Opened 7-(2-Hydroxyethyl)Guanine
Rotamer Type | Defining Bond | Configuration | Relative Abundance (DMSO-d₆) | Key NMR Features |
---|---|---|---|---|
Amide bond | N5–C(=O) | Z (cis) | 88% | δH 7.61 ppm (formyl-H); NOE correlation to methyl-H |
E (trans) | 12% | δH 7.88 ppm (formyl-H); no NOE to methyl-H | ||
C5–N5 bond | C5–N5 | syn | Variable | Dependent on solvent polarity |
anti | Variable | Shifts toward 1:1 ratio in H₂O |
When the ring-opened adduct remains attached to the sugar moiety (as in N5-(2-hydroxyethyl)-FAPy-2′-deoxyribose), it exhibits complex carbohydrate isomerism. The ribose ring can spontaneously isomerize between furanose (5-membered) and pyranose (6-membered) forms. This equilibrium is acid-catalyzed and favored by alkyl substituents at the C4′ position, which sterically promote pyranose formation. For example, 4-C-hexylribofuranose undergoes pH-dependent isomerization to its pyranose analogue, establishing a 1:1 equilibrium ratio [3] [6].
Key evidence includes:
The rate of imidazole ring opening in N7-(2-hydroxyethyl)guanine adducts is governed by pH and the electronic properties of the alkyl group. Hydrolysis proceeds via three steps:
Glycidamide-derived adducts (with a terminal carbamoyl group) exhibit accelerated ring opening due to:
Table 2: Kinetic Parameters for Hydrolytic Ring Opening of N7-Alkylguanine Adducts
Adduct Type | Alkyl Group Structure | Relative Rate (pH 8.0, 37°C) | Activation Barrier (TS2, kcal/mol) | Primary Rate-Determining Factor |
---|---|---|---|---|
N7-GA-dG | −CH₂CH(OH)C(=O)NH₂ | 1.00 | 18.2 | Low LUMO energy; H-bond stabilization |
N7-GO-dG | −CH₂CH(OH)CH₂OH | 0.25 | 21.5 | Moderate electron withdrawal |
N7-EB-dG | −CH₂CH(OH)CH₂CH₃ | 0.10 | 22.1 | Steric hindrance from ethyl group |
Rate studies confirm alkaline conditions (pH > 8) favor ring opening (t₁/₂ < 12 min at pH 11), while acidic conditions promote depurination (t₁/₂ ≈ 70–190 h at pH 7.4) [5] [7].
Thermal degradation of ring-opened adducts follows first-order kinetics, with decomposition pathways including:
Activation energies (Eₐ) for thermal decomposition range from 85–100 kJ/mol, with Arrhenius plots showing increased degradation above 40°C. In contrast, the parent N7-(2-hydroxyethyl)guanine adduct undergoes rapid depurination at 37°C (t₁/₂ ≈ 50 h in duplex DNA), releasing N7-(2-hydroxyethyl)guanine (N7-HEGua) and leaving abasic sites [1] [5] [9]. Oxidative decomposition is catalyzed by transition metals (e.g., Fe²⁺/H₂O₂), generating 8-oxo-7,8-dihydroguanine derivatives identified via characteristic UV maxima at 290 nm [7].
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